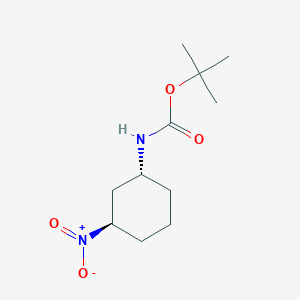
trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester: is an organic compound that features a nitro group attached to a cyclohexane ring, along with a carbamic acid esterified with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the esterification can be carried out using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamic acid ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of nitrocyclohexanone derivatives.
Reduction: Formation of amino-cyclohexyl carbamic acid tert-butyl ester.
Substitution: Formation of substituted carbamic acid esters.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s potential biological activity, particularly due to the presence of the nitro group, makes it a candidate for drug development and medicinal chemistry research. It can be explored for its potential as an antimicrobial or anticancer agent .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science .
Mécanisme D'action
The mechanism of action of trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester involves its interaction with biological molecules through its nitro and carbamic acid ester groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The carbamic acid ester group can facilitate the compound’s binding to specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
- trans-(3-Nitrocyclohexyl)-carbamic acid methyl ester
- cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester
- trans-(4-Nitrocyclohexyl)-carbamic acid tert-butyl ester
Comparison: Compared to its similar compounds, trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester is unique due to the specific positioning of the nitro group and the tert-butyl ester.
Propriétés
Formule moléculaire |
C11H20N2O4 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,3R)-3-nitrocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 |
Clé InChI |
IWXAMEDUNJSUFE-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC(C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
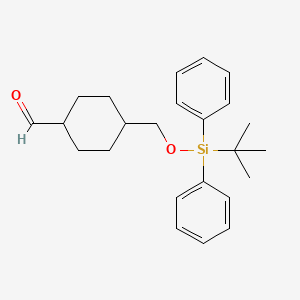
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
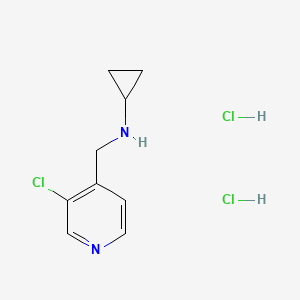
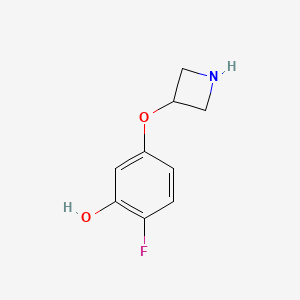
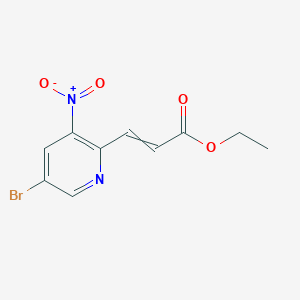
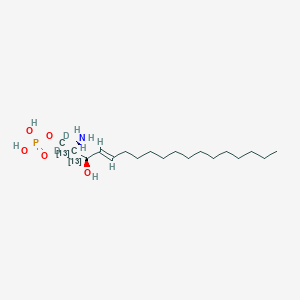
![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
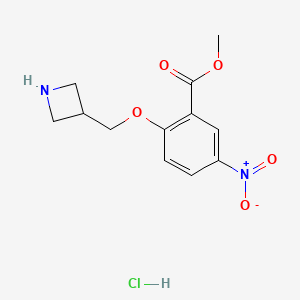

![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
